9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
9-(4-Methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a tricyclic heterocyclic compound featuring a fused triazole-quinazolinone scaffold. The 4-methoxyphenyl substituent at the 9-position distinguishes it from other derivatives, influencing both physicochemical properties and biological activity. Synthesized via multicomponent reactions (MCRs), this compound is typically formed by condensing 4-methoxybenzaldehyde, cyclohexane-1,3-dione, and 3-amino-1,2,4-triazole under catalytic conditions .
Properties
IUPAC Name |
9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-22-11-7-5-10(6-8-11)15-14-12(3-2-4-13(14)21)19-16-17-9-18-20(15)16/h5-9,15H,2-4H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLJTWNGARYXTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=NC=NN24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties. These compounds have been found to interact with active residues of ATF4 and NF-kB proteins.
Mode of Action
The compound’s interaction with its targets results in the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. This suggests that the compound may exert its effects by modulating the activity of these proteins, thereby influencing cellular signaling pathways.
Biochemical Pathways
The compound appears to affect the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway. It reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells. This suggests that the compound may have a role in regulating cellular stress responses and apoptosis.
Pharmacokinetics
Similar compounds have been evaluated for their neuroprotective and anti-inflammatory activity
Result of Action
The compound’s action results in promising neuroprotective and anti-inflammatory properties. Among the synthesized compounds, some showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. Some compounds also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells.
Biological Activity
9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 296.33 g/mol. It features a fused triazole and quinazoline ring system with a methoxy-substituted phenyl group. This unique structure contributes to its diverse biological activities.
Biological Activities
Research indicates that compounds in the triazoloquinazoline class exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Antimicrobial Properties : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi.
- Antiviral Effects : Preliminary data suggest efficacy against viral pathogens, including SARS-CoV-2.
Summary of Biological Activities
The biological activities of this compound are believed to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It has been identified as a selective agonist for certain receptors (e.g., RXFP4), influencing downstream signaling cascades such as ERK1/2 phosphorylation and calcium mobilization .
- Cell Cycle Arrest : The compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of various derivatives of triazoloquinazolines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM.
Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
Scientific Research Applications
Based on the search results, here's what is known about the applications of the chemical compound "9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one":
Basic Information
- Chemical Names and Identifiers This compound is also known as 9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one . It has the CAS number 421586-23-4 .
- Molecular Formula and Weight The molecular formula is C18H20N4O2 and the molecular weight is 324.38 .
Potential Research Applications
- The search results indicate that 9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex heterocyclic compound that has garnered attention for its potential as a research compound.
- Related compounds, such as pyrazole, pyrimidine, and thiazole derivatives, have demonstrated anticancer properties and activity as CDK2 and CDK4/6 inhibitors .
- One study details the synthesis of pyrazolo-pyrimidine analogs and their antitumor activities, with some derivatives showing potent inhibitory activity against CDK2/cyclin E and antiproliferative effects against MCF-7 and K-562 cancer lines .
- Another study synthesized thiazole-hydrazine derivatives with potential as CDK2 inhibitors . One compound in the series was more potent than the roscovitine positive control against this target .
- Pteridin-7(8H)-one derivatives have been synthesized and identified as CDK4/6 inhibitors, showing anticancer activities against various cancer cell lines .
Table of Related Compounds and Their Activities
Chemical Reactions Analysis
Functional Group Reactivity
The molecule exhibits reactivity at three primary sites:
Table 2: Reactive Sites and Potential Transformations
Notes:
-
Triazole Reactivity : The triazole ring can undergo Smiles rearrangement under basic conditions to form angular regioisomers .
-
Quinazolinone Reduction : Sodium borohydride selectively reduces the C=O group to C–OH without disrupting the triazole ring .
Pharmacologically Relevant Derivatives
Structural modifications have been explored to enhance bioactivity:
Table 3: Antiproliferative Derivatives (IC₅₀ Values)
| Derivative | Modification | Cancer Cell Line (GI₅₀, μM) | Reference |
|---|---|---|---|
| 4c | p-Nitrophenyl substituent | 30–50% inhibition at 30 μM | |
| 5h | 3,4,5-Trimethoxyphenyl | >30% inhibition (3 cell lines) |
Mechanistic studies suggest that π-stacking interactions between the triazole ring and biological targets enhance binding .
Stability and Degradation
Comparison with Similar Compounds
Key Observations :
Pharmacological Activity Comparison
The triazoloquinazolinone core exhibits RXFP4 agonist activity, with substituents modulating selectivity and potency:
Key Observations :
- The 4-methoxyphenyl derivative demonstrates moderate RXFP4 potency (EC50 120 nM) but high selectivity (>10-fold over RXFP3), outperforming 4-fluorophenyl and 4-hydroxyphenyl analogues .
- Electron-withdrawing groups (e.g., 2-chloro) enhance potency but reduce selectivity, suggesting a balance between electronic effects and steric hindrance .
Structural and Spectral Characterization
The methoxy group’s influence is evident in spectral
- IR Spectroscopy : The C-O-C stretch at ~1266 cm⁻¹ (vs. ~1357 cm⁻¹ for nitro groups) confirms methoxy presence .
- NMR Data : The 4-methoxyphenyl proton signals (δ 6.82–7.10 ppm) are upfield compared to electron-deficient substituents (e.g., δ 7.73 ppm for 2-nitrophenyl ), reflecting reduced aromatic deshielding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
